Cas no 866152-57-0 (1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-)

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-, is a specialized heterocyclic compound featuring a pyrrole core substituted with an acetic acid moiety and a 4-chlorophenyl group. Its structural complexity makes it valuable in synthetic organic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups enhances its reactivity in selective transformations, such as cyclizations or cross-coupling reactions. The α-oxo functionality further expands its utility in condensation or nucleophilic addition reactions. This compound is characterized by high purity and stability, ensuring consistent performance in research and industrial applications.
1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo- structure
866152-57-0 structure
商品名:1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-
CAS番号:866152-57-0
MF:C14H12ClNO3
メガワット:277.702982902527
MDL:MFCD05669369
CID:5229171

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-
    • MDL: MFCD05669369
    • インチ: 1S/C14H12ClNO3/c1-8-7-12(13(17)14(18)19)9(2)16(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,18,19)
    • InChIKey: FVXHWXOFTWVFCO-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C)N1C1C=CC(Cl)=CC=1)C(=O)C(=O)O

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
MS-0955-5MG
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
866152-57-0 >90%
5mg
£46.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633888-2mg
2-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid
866152-57-0 98%
2mg
¥578.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633888-1mg
2-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid
866152-57-0 98%
1mg
¥436.00 2024-04-27
Key Organics Ltd
MS-0955-100MG
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
866152-57-0 >90%
100mg
£146.00 2023-09-09
Key Organics Ltd
MS-0955-1MG
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
866152-57-0 >90%
1mg
£37.00 2023-09-09
Key Organics Ltd
MS-0955-10MG
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
866152-57-0 >90%
10mg
£63.00 2023-09-09
Key Organics Ltd
MS-0955-20MG
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
866152-57-0 >90%
20mg
£76.00 2023-03-10
abcr
AB346336-100mg
2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid; .
866152-57-0
100mg
€283.50 2025-02-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00915252-1g
2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
866152-57-0 90%
1g
¥2401.0 2024-04-18
Key Organics Ltd
MS-0955-50MG
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
866152-57-0 >90%
50mg
£102.00 2023-09-09

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo- 関連文献

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-に関する追加情報

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo

The compound 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo (CAS No. 866152-57-0) is a structurally complex organic molecule with significant potential in the fields of pharmacology and material science. This compound belongs to the class of pyrrole derivatives, which are known for their versatile applications in drug discovery and organic synthesis. The molecule's structure incorporates a pyrrole ring fused with an acetic acid moiety, substituted with a 4-chlorophenyl group and two methyl groups at positions 2 and 5. The α-keto group further enhances its reactivity and functional diversity.

Recent studies have highlighted the antimicrobial properties of this compound, particularly against gram-positive bacteria. Researchers have found that the chlorophenyl substituent plays a crucial role in enhancing the molecule's ability to disrupt bacterial cell membranes. This finding has opened new avenues for its potential use in developing novel antibiotics, especially in light of the growing resistance to conventional treatments.

In addition to its antimicrobial activity, 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo has shown promising results in anticancer research. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting mitochondrial pathways. The methyl groups at positions 2 and 5 contribute to the molecule's lipophilicity, which is essential for its cellular uptake and bioavailability.

The synthesis of this compound involves a multi-step process that includes Friedel-Crafts acylation and subsequent oxidation steps. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, reducing production costs and improving yield. These improvements have made the compound more accessible for large-scale studies and potential commercial applications.

From a structural perspective, the pyrrole ring serves as a rigid framework that facilitates molecular interactions with biological targets. The presence of the α-keto group introduces additional functional diversity, allowing for further chemical modifications to enhance specific pharmacological properties. For instance, researchers have explored the substitution of chlorine with other halogens to study their effects on bioactivity.

Moreover, computational studies using molecular docking techniques have revealed that this compound has potential as a kinase inhibitor, which is critical in various signaling pathways associated with diseases such as cancer and inflammation. The dimethyl substitution pattern contributes to its selectivity by optimizing interactions within the active site of target enzymes.

In terms of environmental impact, studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, further research is required to assess its long-term effects on ecosystems and develop strategies for safe disposal.

Looking ahead, the integration of artificial intelligence (AI) in drug design is expected to accelerate the discovery of new analogs based on this compound's structure. AI-driven platforms can predict optimal substitution patterns and identify potential off-target effects before experimental validation.

In conclusion, 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo (CAS No. 866152-57-0) represents a promising lead compound with diverse applications in medicine and materials science. Its unique structure and versatile functional groups make it an ideal candidate for further exploration in both academic research and industrial development.

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A1058129
清らかである:99%
はかる:1g
価格 ($):315.0